4-(4-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)-1-methylpiperazin-2-one
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Overview
Description
4-(4-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)-1-methylpiperazin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining pyrazole, pyrimidine, and piperazine moieties, which contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)-1-methylpiperazin-2-one typically involves multi-step organic reactions. One common approach includes the condensation of 3-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 2-chloropyrimidine under basic conditions to introduce the pyrimidine moiety. Finally, the piperazine ring is incorporated through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)-1-methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
4-(4-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)-1-methylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)-1-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to neuroprotective and anti-inflammatory effects . Additionally, it may interact with various enzymes and receptors, modulating their activity and contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share structural similarities and exhibit neuroprotective and anti-inflammatory properties.
Benzimidazole Derivatives: Known for their antimicrobial and anticancer activities.
Piperazine-Containing Drugs: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
4-(4-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)-1-methylpiperazin-2-one stands out due to its unique combination of pyrazole, pyrimidine, and piperazine moieties, which confer a broad spectrum of chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H20N6O2 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[4-[1-(3-methoxyphenyl)pyrazol-4-yl]pyrimidin-2-yl]-1-methylpiperazin-2-one |
InChI |
InChI=1S/C19H20N6O2/c1-23-8-9-24(13-18(23)26)19-20-7-6-17(22-19)14-11-21-25(12-14)15-4-3-5-16(10-15)27-2/h3-7,10-12H,8-9,13H2,1-2H3 |
InChI Key |
KADSQMYWBWOYNM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1=O)C2=NC=CC(=N2)C3=CN(N=C3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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